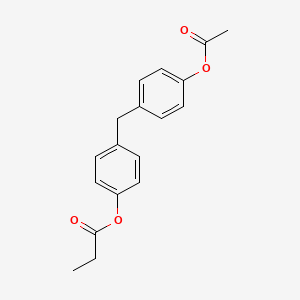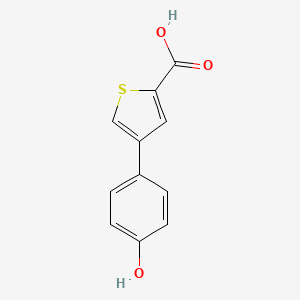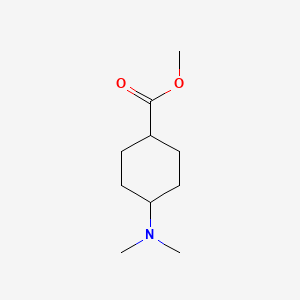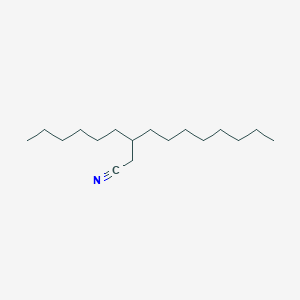
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine, also known as 4-Methoxybenzyl-N1-phenyl-1,3-diaminopropane, is an important organic compound used in a variety of research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 79-81°C and a boiling point of 230-232°C. This compound is widely used in organic synthesis and is an important component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is an important reagent in organic synthesis and is used as a catalyst in the production of pharmaceuticals. It acts as a ligand in coordination chemistry, binding to metal ions in a specific manner to form coordination complexes. This binding process is known as chelation, and it is responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is not known to have any direct biochemical or physiological effects. However, compounds that are produced as a result of its use in organic synthesis may have biological effects. For example, compounds produced through the use of this compound in the synthesis of pharmaceuticals may have pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is an important reagent in organic synthesis and is widely used in laboratory experiments. It has a number of advantages, such as its low cost, its solubility in a variety of solvents, and its stability in aqueous solutions. It is also non-toxic and non-flammable, making it safe to use in laboratory experiments. However, it is not as reactive as other organic compounds, meaning that it may require additional reagents or catalysts in order to be used in certain reactions.
Orientations Futures
The use of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine in organic synthesis is likely to continue to increase in the future. It is possible that new methods of synthesis will be developed, which would make the production of this compound more efficient. It could also be used in the synthesis of other organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, further research could be conducted on its mechanism of action and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is typically achieved through a two-step reaction. The first step involves the reaction of 4-methoxybenzaldehyde with ammonia and hydrochloric acid, resulting in the formation of 4-methoxybenzylamine. The second step involves the reaction of 4-methoxybenzylamine with 1-chloro-3-nitrobenzene, resulting in the formation of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine.
Applications De Recherche Scientifique
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a ligand in coordination chemistry. It has also been used in the production of polymers, in the synthesis of organic dyes, and in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKJZBMERICHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)



![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)
